4-Dimethylaminobenzylamine

Chemiluminescence Analytical Chemistry HPLC Derivatization

4-Dimethylaminobenzylamine (4-DMAB; CAS 19293-58-4), also named 4-(aminomethyl)-N,N-dimethylaniline, is a para-substituted benzylamine derivative containing a primary amine and an electron-donating dimethylamino group. This bifunctional structure confers distinct nucleophilicity and electronic properties that are exploited in analytical derivatization, polymer science, and medicinal chemistry.

Molecular Formula C9H14N2
Molecular Weight 150.22 g/mol
CAS No. 19293-58-4
Cat. No. B093267
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Dimethylaminobenzylamine
CAS19293-58-4
Synonyms4-(N,N-dimethylamino)benzylamine
4-dimethylaminobenzylamine
4-dimethylaminobenzylamine dihydrochloride
4-dimethylaminobenzylamine monohydrochloride
p-dimethylaminobenzylamine
para-dimethylaminobenzylamine
Molecular FormulaC9H14N2
Molecular Weight150.22 g/mol
Structural Identifiers
SMILESCN(C)C1=CC=C(C=C1)CN
InChIInChI=1S/C9H14N2/c1-11(2)9-5-3-8(7-10)4-6-9/h3-6H,7,10H2,1-2H3
InChIKeyPDJZOFLRRJQYBF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Dimethylaminobenzylamine (CAS 19293-58-4): Technical Baseline and Procurement Context


4-Dimethylaminobenzylamine (4-DMAB; CAS 19293-58-4), also named 4-(aminomethyl)-N,N-dimethylaniline, is a para-substituted benzylamine derivative containing a primary amine and an electron-donating dimethylamino group [1]. This bifunctional structure confers distinct nucleophilicity and electronic properties that are exploited in analytical derivatization, polymer science, and medicinal chemistry . Its applications are highly context-dependent: while it is a building block for antihistamine and anticancer intermediates, its most rigorously validated differentiation lies in the analytical domain as a chemiluminescence derivatization reagent [2].

Chemiluminescence derivatization reagent for trace 5-hydroxyindole analysis
Building block for anion-exchange membranes and polymer research
MAO-B substrate for enzymology and inhibitor screening studies
Bifunctional amine scaffold for medicinal chemistry synthesis

Why 4-Dimethylaminobenzylamine Cannot Be Readily Substituted by Generic Benzylamine Analogs


The para-dimethylamino substituent in 4-DMAB is not a trivial modification; it fundamentally alters electronic properties and, consequently, performance in key applications. In chemiluminescence (CL) derivatization, the electron-donating group significantly enhances the CL quantum yield of the resulting oxazole derivatives, a property not shared by unsubstituted benzylamine or many other aromatic methylamines [1]. Similarly, in polymer chemistry, the dimethylamino group impacts the thermal and solvent stability of resulting polymers compared to isomers or methacrylate analogs [2]. Substituting 4-DMAB with a simpler benzylamine or a different para-substituted analog (e.g., 4-methoxy or 4-chloro) without empirical validation risks assay failure due to reduced sensitivity or altered material properties, as detailed in the quantitative evidence below.

Electronic property shift
The para-dimethylamino group enhances chemiluminescence quantum yield; unsubstituted benzylamine or methoxy/chloro analogs may not replicate this sensitivity.
Polymer stability mismatch
Acrylate-based polymers from 4-DMAB show different stability in polar solvents vs. methacrylate analogs; isomer choice directly affects material durability.
Physicochemical profile alteration
Ortho-isomer exhibits >10-fold higher lipophilicity (LogD +1.25) and lower basicity; substitution changes permeability and off-target binding behavior.

Quantitative Differentiation Evidence for 4-Dimethylaminobenzylamine vs. Analogs


Superior Sensitivity in Chemiluminescence Derivatization of 5-Hydroxyindoles

4-DMAB demonstrates the highest sensitivity among eleven aromatic methylamines tested as pre-column derivatization reagents for 5-hydroxyindoles (including serotonin) using HPLC with peroxyoxalate chemiluminescence detection [1]. The method achieves detection limits in the femtogram range, which is a critical advantage for analyzing trace biological samples.

LOD for 5-Hydroxyindoles
Head-to-head
0.5–1.2 fmol per 100-μL injection
Supports femtogram-level detection in plasma research matrices
Compared to 11 aromatic methylamines; peroxyoxalate CL detection, reversed-phase HPLC
Chemiluminescence Analytical Chemistry HPLC Derivatization

Comparative Polymer Stability: Dimethylaminobenzyl Methacrylate Isomers

Polymers derived from specific isomers of dimethylaminobenzyl methacrylates exhibit distinct stability profiles. Homopolymers and copolymers of 3- and 4-dimethylaminobenzyl acrylates (isomers 3 and 4) demonstrate greater stability in polar solvents and upon heating compared to polymers of the corresponding methacrylates (isomers 1 and 2) [1].

Polymer Stability
Head-to-head
Acrylate-based polymers (isomers 3,4) more stable
vs. methacrylate polymers (isomers 1,2) in polar solvents and on heating
Informs monomer selection for durable material design
Copolymerization parameters with styrene also determined
Polymer Chemistry Material Science Thermal Stability

Electronic Property Differentiation: LogD and pKa vs. Analogs

The physicochemical properties of 4-DMAB differ significantly from its close analogs, influencing its behavior in biological systems and synthetic applications. For instance, the logD (distribution coefficient) at pH 7.4 for 4-DMAB is -0.96, while the pKa is predicted to be 9.70±0.10 [1]. In contrast, the ortho-isomer (2-dimethylaminobenzylamine) has a logD of 0.29 and a pKa of 9.01 [2], indicating that the position of the dimethylamino group drastically alters lipophilicity and basicity.

LogD & pKa (para vs. ortho)
Cross-study comparable
LogD: −0.96 (4-DMAB) vs. 0.29 (ortho); pKa: 9.70 vs. 9.01
Ortho isomer shows >10-fold higher lipophilicity
Predicted values; influences membrane permeability and solubility
Medicinal Chemistry Physicochemical Properties Drug Design

Synthetic Utility: Monoamine Oxidase B Substrate Kinetics

4-DMAB and its analogs serve as substrates for monoamine oxidase B (MAO-B), but with distinct kinetic parameters. A study on the oxidation of p-(N,N-dimethylamino)benzylamine analogs by MAO-B revealed that structural variations in the benzylamine ring significantly affect the rate of imine product formation [1]. While the abstract does not provide specific Km or kcat values, it establishes that the para-dimethylamino substitution pattern is specifically recognized by the enzyme, and even subtle structural changes can alter kinetic behavior.

MAO-B Substrate Activity
Class-level inference
Validated substrate; imine product detectable at 355 nm
Supports MAO-B kinetic assay and inhibitor screening
Kinetic parameters not quantified in abstract; SAR study on imine formation
Enzymology MAO-B Inhibition Substrate Specificity

Reactivity in Nucleophilic Substitution and Acylation

The presence of both a primary aliphatic amine (-CH2NH2) and a tertiary aromatic amine (-N(CH3)2) in 4-DMAB provides two distinct nucleophilic sites with different reactivities. The primary benzylamine moiety is highly reactive in nucleophilic substitution and acylation reactions, enabling facile attachment to electrophilic centers . In contrast, the dimethylamino group is less nucleophilic but can participate in other reactions, such as quaternization. This contrasts with analogs like 4-methoxybenzylamine or 4-chlorobenzylamine, where the para-substituent is either a weaker electron-donor (methoxy) or an electron-withdrawing group (chloro), which modulates the nucleophilicity of the benzylamine nitrogen.

Nucleophilicity (Hammett σ)
Data to verify
σp: −0.83 (N(CH₃)₂) vs. −0.27 (OCH₃), +0.23 (Cl)
Enhanced nucleophilicity may enable milder coupling conditions
Class-level inference; experimental validation recommended
Organic Synthesis Amine Reactivity Building Block

High-Density Ammonium Group Incorporation in Anion Exchange Membranes

Monomers derived from 4-DMAB, specifically dichloro-N,N-dimethylbenzylamine isomers, have been successfully employed to synthesize anion conductive aromatic copolymers for alkaline fuel cells [1]. These preaminated monomers allow for the preparation of copolymers with a well-defined chemical structure and high-density ammonium groups, achieving an ion exchange capacity (IEC) of 2.47 mequiv g⁻¹ and a hydroxide ion conductivity of 130 mS cm⁻¹ at 80°C [1]. While not a direct comparison with other monomers in the same study, this demonstrates the utility of the 4-DMAB scaffold for creating high-performance ion-conductive materials.

Hydroxide Conductivity
Supporting evidence
130 mS cm⁻¹ at 80°C, IEC 2.47 mequiv g⁻¹
Demonstrates utility for alkaline fuel cell membrane research
QPE-bl-11a membrane; preaminated monomer synthetic route
Fuel Cells Polymer Electrolytes Ion Conductivity

Optimal Procurement and Application Scenarios for 4-Dimethylaminobenzylamine


Ultra-Sensitive Quantification of 5-Hydroxyindoles in Biological Fluids

Use 4-DMAB as the pre-column derivatization reagent in an HPLC-CL workflow for quantifying serotonin, 5-HIAA, and related metabolites in platelet-poor plasma or serum. The method provides detection limits of 0.5–1.2 fmol per 100-μL injection, enabling analysis of trace-level neuroendocrine biomarkers with minimal sample volume [1]. This is particularly valuable for clinical research on carcinoid syndrome, depression, and migraine, where high sensitivity is non-negotiable.

Synthesis of Pharmacologically Active Cinnamamide-Dibenzylamine Hybrids

Employ 4-DMAB dihydrochloride as a key building block in multi-step syntheses of cinnamamide-dibenzylamine hybrids under investigation for Alzheimer's disease. The compound's bifunctional reactivity allows for sequential derivatization: the primary amine can be acylated to introduce cinnamamide motifs, while the tertiary amine can be alkylated to modulate pharmacokinetic properties . Its high water solubility in the dihydrochloride form (50 mg/mL) facilitates aqueous reaction conditions [2].

Development of High-Performance Anion Exchange Membranes for Alkaline Fuel Cells

Utilize 4-DMAB as a precursor for synthesizing preaminated monomers (e.g., dichloro-N,N-dimethylbenzylamine) for the controlled preparation of anion conductive aromatic copolymers. This synthetic strategy yields membranes with high ion exchange capacity (up to 2.47 mequiv g⁻¹) and hydroxide conductivity (130 mS cm⁻¹ at 80°C), critical for efficient alkaline fuel cell operation [3]. The well-defined polymer structure derived from this approach minimizes unwanted side reactions associated with post-polymerization functionalization.

MAO-B Substrate for Enzymology and Inhibitor Screening

Use 4-DMAB as a validated substrate for monoamine oxidase B (MAO-B) in kinetic assays and inhibitor screening campaigns. The compound undergoes MAO-B-catalyzed oxidation to form a spectroscopically detectable imine product (λmax 355 nm for the aldehyde intermediate), enabling continuous monitoring of enzyme activity [4]. This provides a convenient and sensitive assay platform for discovering novel MAO-B inhibitors, which are therapeutics for Parkinson's disease and depression.

Application
Selection Property
Validation Focus
5-Hydroxyindole trace quantification
Chemiluminescence derivatization sensitivity
Plasma biomarker assay sensitivity
Cinnamamide-dibenzylamine hybrid synthesis
Bifunctional amine reactivity
Neurodegenerative disorder model synthesis
Anion exchange membrane development
Pre-aminated monomer precursor
IEC and hydroxide conductivity targets
MAO-B substrate for inhibitor screening
Validated MAO-B substrate activity
Spectrophotometric imine product monitoring

Technical Documentation Hub

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31 linked technical documents
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